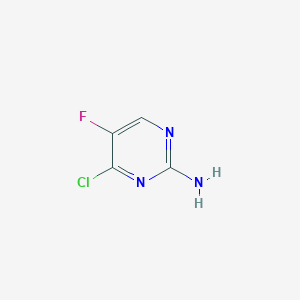

2-Amino-4-chloro-5-fluoropyrimidine

Übersicht

Beschreibung

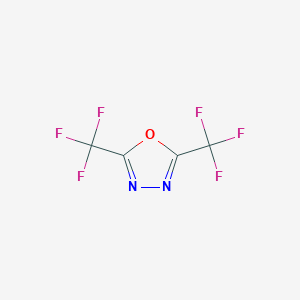

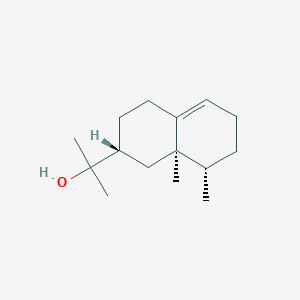

2-Amino-4-chloro-5-fluoropyrimidine is an organic compound with the chemical formula C4H3ClFN3 . It is a colorless crystal or white to yellow crystalline powder . It is soluble in some organic solvents such as ethanol, ether, and chloroform, but insoluble in water . Its melting point is approximately 223-225°C .

Synthesis Analysis

The synthesis of 2-chloro-5-fluoropyrimidine involves adding 2,4-Dichloro-5-fluoropyrimidine and reducing metal powder to the solvent, stirring to raise the temperature to the reaction temperature, slowly adding acid dropwise, and keeping the temperature until the reaction is completed .Molecular Structure Analysis

The molecular weight of 2-Amino-4-chloro-5-fluoropyrimidine is 147.54 . The linear formula is C4H3ClFN3 .Chemical Reactions Analysis

2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond forming reaction .Physical And Chemical Properties Analysis

2-Amino-4-chloro-5-fluoropyrimidine is a solid at 20°C . It has a boiling point of 321.7°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis of Anticancer Agents

2-Amino-4-chloro-5-fluoropyrimidine: is a key intermediate in the synthesis of various anticancer agents. Its derivatives, such as 5-fluorouracil , are widely used in chemotherapy treatments. The compound’s ability to interfere with DNA synthesis makes it valuable for developing drugs that target rapidly dividing cancer cells .

Development of JAK2 Kinase Inhibitors

This compound serves as a precursor for synthesizing potent inhibitors of the JAK2 kinase . These inhibitors are crucial for treating myeloproliferative disorders and certain types of leukemia, where JAK2 kinase activity is dysregulated .

Molecular Biology Tools

This compound is also instrumental in molecular biology research. It can be used to synthesize probes and primers for real-time PCR assays, which are essential tools for gene expression analysis and genetic research .

Computational Chemistry and Drug Design

2-Amino-4-chloro-5-fluoropyrimidine: is used in computational chemistry to model interactions with biological macromolecules. This modeling is a critical step in the drug design process, helping to predict how potential drugs might interact with their targets .

Wirkmechanismus

While specific information on the mechanism of action of 2-Amino-4-chloro-5-fluoropyrimidine was not found, it is known that pyrimidines exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Zukünftige Richtungen

While specific future directions for 2-Amino-4-chloro-5-fluoropyrimidine were not found, it is known that pyrimidines have a wide range of pharmacological effects and are the subject of ongoing research . The compound’s potential for synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a promising area of study .

Relevant Papers There are several peer-reviewed papers and technical documents related to 2-Amino-4-chloro-5-fluoropyrimidine available at Sigma-Aldrich . These documents provide more detailed information about the compound and its properties.

Eigenschaften

IUPAC Name |

4-chloro-5-fluoropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClFN3/c5-3-2(6)1-8-4(7)9-3/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSZXRDRSOBWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343505 | |

| Record name | 2-Amino-4-chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1683-75-6 | |

| Record name | 2-Amino-4-chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.